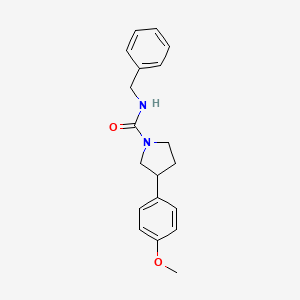

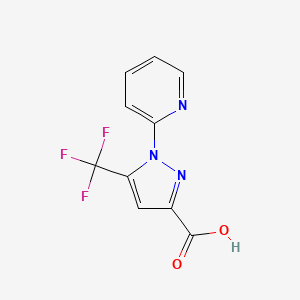

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

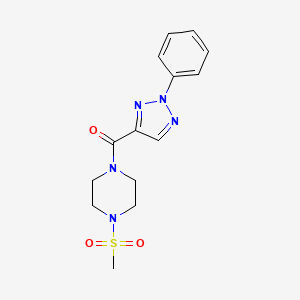

“N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . The compound has a molecular formula of C18H21NO and a molecular weight of 267.371 g/mol .科学的研究の応用

Synthesis and Chemical Properties

Research has developed methods for synthesizing various pyrrolidine-1-carboxamide derivatives, highlighting their chemical properties and potential for further modification. For instance, a study detailed the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM; (S)-5a) as a precursor for further pharmaceutical development, utilizing a simple method that starts from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990). Another example involves the creation of novel 2-(het)arylpyrrolidine-1-carboxamides with anti-cancer and anti-bacterial activities, indicating the versatility of these compounds for various biological applications (Smolobochkin et al., 2019).

Biological Activities

Compounds structurally related to "N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide" have been investigated for their potential biological activities. For example, studies have explored their roles as analgesic and anti-inflammatory agents, indicating significant therapeutic potential. Joseph M. Muchowski et al. (1985) synthesized and assessed 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for analgesic and antiinflammatory activity, finding some derivatives to exhibit high potency in relevant assays, which could inform the development of new medications targeting pain and inflammation (Muchowski et al., 1985).

Potential Pharmacological Applications

The structural flexibility and chemical modifiability of pyrrolidine-1-carboxamide derivatives make them attractive candidates for developing new drugs. Their potential pharmacological applications span across various therapeutic areas, including the treatment of cancer, bacterial infections, and possibly neurodegenerative diseases. Research into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the synthetic accessibility of these compounds and opens the door for the development of novel therapeutic agents with enhanced activity and selectivity (Calvez et al., 1998).

作用機序

特性

IUPAC Name |

N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)17-11-12-21(14-17)19(22)20-13-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKTLPLKCGUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

amine hydrochloride](/img/structure/B2868674.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)